molecular formula C3H3N3O B110864 1-nitroso-1h-imidazole CAS No. 1233340-45-8

1-nitroso-1h-imidazole

Cat. No.: B110864
CAS No.: 1233340-45-8
M. Wt: 97.08 g/mol
InChI Key: JGXVQKUTHDFBCW-UHFFFAOYSA-N
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Description

1-nitroso-1h-imidazole is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. The nitroso group attached to the imidazole ring imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Biochemical Pathways

1-Nitroso-1H-imidazole affects several biochemical pathways. It is part of the imidazole group, a key chemical group present in several types of biomolecules, including histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .

Pharmacokinetics

, which could influence its bioavailability.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . Its intramolecular nature allows it to be easily excited by light, leading to its emission . It is also sensitive to pH and temperature changes, which can enhance its fluorescence .

Preparation Methods

The synthesis of 1-nitroso-1h-imidazole can be achieved through various synthetic routes. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid . Another approach includes the reaction of imidazole with nitrosating agents under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity of the compound .

Chemical Reactions Analysis

1-nitroso-1h-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroimidazole derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-nitroso-1h-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: It is used in the manufacture of polymers and other engineered materials.

Comparison with Similar Compounds

1-nitroso-1h-imidazole can be compared with other similar compounds, such as:

    Nitroimidazoles: These compounds also contain a nitro group and have similar antimicrobial properties.

    1,2,4-Triazoles: These heterocyclic compounds share structural similarities with imidazoles and have diverse applications in medicine and industry.

    Tetrazoles: Another class of nitrogen-rich heterocycles with applications in pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific chemical structure and the presence of the nitroso group, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

1-nitrosoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXVQKUTHDFBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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